molecular formula C34H72BrN B1242279 Dihexadecyldimethylammonium bromide CAS No. 70755-47-4

Dihexadecyldimethylammonium bromide

Cat. No.: B1242279
CAS No.: 70755-47-4
M. Wt: 574.8 g/mol
InChI Key: VIXPKJNAOIWFMW-UHFFFAOYSA-M
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Description

Dihexadecyldimethylammonium bromide is a cationic surfactant with the chemical formula C₃₄H₇₂BrN . It is known for its ability to form vesicles and micelles in aqueous solutions, making it a valuable compound in various scientific and industrial applications. This compound is particularly noted for its use in gene and DNA transfection as a nonviral carrier .

Biochemical Analysis

Biochemical Properties

Dihexadecyldimethylammonium bromide plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to form micelles and vesicles that can encapsulate enzymes, thereby stabilizing them and enhancing their activity. For instance, this compound can interact with phospholipase enzymes, facilitating the hydrolysis of phospholipids. Additionally, it can bind to proteins such as albumin, altering their conformation and affecting their function. These interactions are primarily driven by the hydrophobic and electrostatic properties of this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can influence cell function by altering cell membrane integrity and permeability. This compound has been shown to disrupt lipid bilayers, leading to increased membrane fluidity and permeability. Consequently, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can enhance the uptake of nucleic acids and other therapeutic agents by cells, making it a valuable tool in gene therapy and drug delivery .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cell membranes and biomolecules. At the molecular level, this compound can insert itself into lipid bilayers, disrupting their structure and increasing membrane permeability. This disruption is facilitated by the hydrophobic alkyl chains of this compound, which interact with the hydrophobic core of the lipid bilayer. Additionally, this compound can bind to proteins and enzymes, altering their conformation and activity. These binding interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or extreme pH levels. Over time, the degradation of this compound can lead to a decrease in its efficacy and an increase in cytotoxicity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the delivery of therapeutic agents to target cells without causing significant toxicity. At high doses, this compound can induce toxic effects, including cell membrane disruption, oxidative stress, and apoptosis. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. These findings highlight the importance of optimizing the dosage of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its role as a surfactant. It can interact with enzymes such as phospholipases, which hydrolyze phospholipids into fatty acids and other metabolites. Additionally, this compound can affect metabolic flux by altering the permeability of cell membranes, thereby influencing the transport of metabolites and ions. These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream. Additionally, this compound can be taken up by cells through endocytosis, where it forms vesicles that transport the compound to various cellular compartments. This transport mechanism is crucial for the delivery of therapeutic agents encapsulated within this compound vesicles .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within the cell membrane and endosomal compartments. It can be directed to these compartments through targeting signals and post-translational modifications. Within the cell membrane, this compound can disrupt lipid bilayers and alter membrane fluidity. In endosomal compartments, it can facilitate the release of encapsulated therapeutic agents, enhancing their bioavailability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihexadecyldimethylammonium bromide can be synthesized through the quaternization of hexadecylamine with methyl bromide. The reaction typically involves heating hexadecylamine with an excess of methyl bromide in an inert atmosphere, followed by purification through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors for the quaternization reaction, followed by filtration and drying to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Didodecyldimethylammonium bromide
  • Ditetradecyldimethylammonium bromide
  • Dioctadecyldimethylammonium bromide

Comparison: Dihexadecyldimethylammonium bromide is unique due to its specific alkyl chain length, which influences its phase behavior and vesicle formation properties. Compared to its shorter-chain counterparts, such as didodecyldimethylammonium bromide, this compound forms more stable vesicles and exhibits different phase transitions . Its longer-chain counterpart, dioctadecyldimethylammonium bromide, shows different thermal and dynamic properties, highlighting the importance of alkyl chain length in determining the behavior of these surfactants .

Properties

IUPAC Name

dihexadecyl(dimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H72N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXPKJNAOIWFMW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H72BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904485
Record name Dihexadecyldimethylammonium bromide
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Molecular Weight

574.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70755-47-4
Record name Dihexadecyldimethylammonium bromide
Source CAS Common Chemistry
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Record name Dicetyldimonium bromide
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Record name 70755-47-4
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Record name Dihexadecyldimethylammonium bromide
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Record name Dihexadecyldimethylammonium bromide
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Record name DICETYLDIMONIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Dihexadecyldimethylammonium bromide (DHDAB) and what are its key applications?

A1: DHDAB is a double-chained cationic surfactant. Its properties lend it to diverse applications including:

  • Modifying Surface Properties: DHDAB alters the surface charge and properties of materials like silver, making it a valuable additive in electrocatalysis. For instance, it significantly improves the selectivity of silver for electrochemical CO2 reduction to CO [].
  • Forming Complexes: It interacts with various molecules like DNA, anionic porphyrins, and phospholipids to form complexes with unique properties. These complexes find applications in gene delivery [, , ], controlled release systems, and membrane studies [, ].
  • Stabilizing Nanoparticles: DHDAB acts as a stabilizing agent during the synthesis of nanoparticles, contributing to the formation of uniform porous silica microspheres [].
  • Enhancing Thermal Stability: When incorporated into polymers like polystyrene, DHDAB enhances their thermal stability and flame retardant properties [].

Q2: How does DHDAB interact with phospholipids and what are the implications for vesicle formation and stability?

A2: DHDAB exhibits a condensing effect when mixed with phospholipids like distearoylphosphatidylcholine (DSPC) in monolayers and vesicles []. This condensing effect suggests stronger intermolecular interactions and a more compact molecular arrangement compared to pure component systems. This characteristic contributes to the formation of more stable vesicles with narrower size distributions []. The presence of DHDAB increases the zeta potential of the vesicles, indicating a more positive surface charge [].

Q3: How does the chain length of cationic surfactants influence their interaction with DHDAB in mixed systems?

A3: The interaction between DHDAB and other cationic surfactants is significantly influenced by the chain length of the added surfactant []. The presence of shorter alkyl chain surfactants like dodecyltrimethylammonium bromide (DTAB) or tetradecyltrimethylammonium bromide (TTAB) can impact the thermal stability and structure of vesicles formed by DHDAB. This effect is related to changes in the packing and interactions between the surfactant molecules within the vesicle bilayer [].

Q4: Can you explain the role of DHDAB in gene delivery and how its interaction with DNA contributes to this application?

A4: DHDAB can be used to create cationic vesicles that effectively complex with negatively charged DNA, forming lipoplexes [, ]. This complex formation is driven by electrostatic interactions between the positively charged DHDAB and the negatively charged phosphate groups of DNA. Studies have shown that DHDAB-containing vesicles exhibit good transfection efficiency, successfully delivering DNA into cells for gene expression []. The charge density of the DHDAB-containing vesicle bilayer plays a crucial role in the structure of the vesicle-DNA complex [].

Q5: How does DHDAB influence the adsorption of other molecules onto surfaces, and what are the implications for environmental remediation?

A6: The presence of DHDAB can significantly affect the adsorption behavior of other molecules, particularly in the context of environmental remediation. For example, DHDAB can be used to modify montmorillonite clay, enhancing its adsorption capacity for pollutants like phenol []. This modification stems from the interaction between DHDAB and the clay surface, altering its surface charge and hydrophobicity, ultimately impacting its affinity for specific contaminants.

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